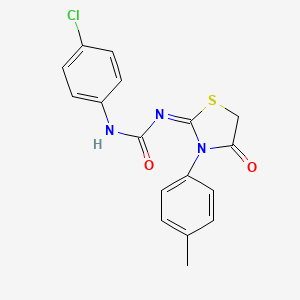

(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

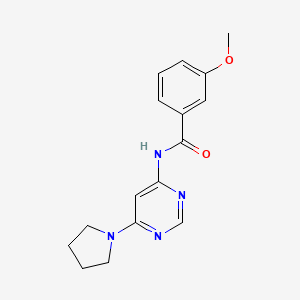

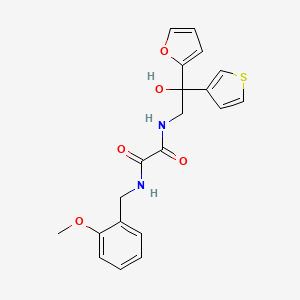

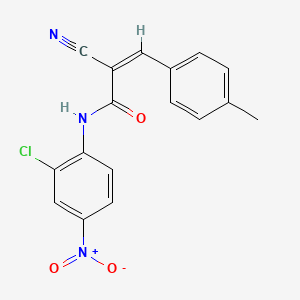

“(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea” is a compound with the molecular formula C17H14ClN3O2S and a molecular weight of 359.83. It is a derivative of thiazolidine, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds .

Synthesis Analysis

Thiazolidine derivatives, such as this compound, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

The synthesis of thiazolidine derivatives involves various chemical reactions, including multicomponent reactions, click reactions, and nano-catalysis . These reactions are designed to improve the selectivity, purity, and yield of the product .Applications De Recherche Scientifique

Plant Growth Regulation

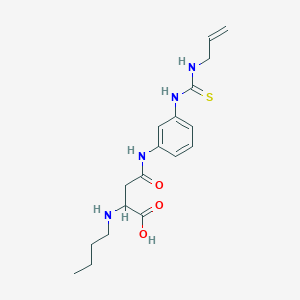

Urea, carbamate, and oxamate derivatives, including compounds similar to "(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea," have been explored for their potential in plant growth regulation. These compounds have shown to influence germination, growth, and development of wheat seeds, exhibiting effects on drought resistance at concentrations as low as 4 × 10−7 M. Some compounds in this category have demonstrated higher growth-regulating activity than standard growth regulators like thidiazuron and CCC, indicating their potential for agricultural applications (Oshchepkov et al., 2023).

Antitumor Activities

Research into derivatives of urea, including thiazolyl urea derivatives, has uncovered promising antitumor activities. These compounds were synthesized and their structures confirmed through various analyses. Biological evaluations highlighted their potential in exhibiting antitumor properties, suggesting a role for these compounds in the development of new cancer treatments (Ling et al., 2008).

Antioxidant Activity

Newly synthesized urea, thiourea, and selenourea derivatives with thiazole moieties have been characterized for their in vitro antioxidant activity. These compounds were found to be potent antioxidants, with some demonstrating activity comparable or superior to standard antioxidants. This highlights their potential as new antioxidant agents for further investigation (Reddy et al., 2015).

Insecticide Research

The study of urea derivatives has extended into the field of insecticide research. Compounds such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its variants have been evaluated for their insecticidal activities. These studies demonstrate the compounds' effectiveness as stomach poisons that interfere with insect molting and pupation processes, indicating their potential as new insecticides (Mulder & Gijswijt, 1973).

Orientations Futures

Thiazolidine derivatives, such as this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . Additionally, environmental, health, cost, and energy issues in thiazolidine synthesis should be addressed using greener pathways .

Propriétés

IUPAC Name |

(3E)-1-(4-chlorophenyl)-3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)21-15(22)10-24-17(21)20-16(23)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,23)/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASZMTHXVQLTOQ-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N\2C(=O)CS/C2=N/C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-chlorophenyl)-3-(4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)

![2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide](/img/structure/B2661897.png)

![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)

![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)

![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)